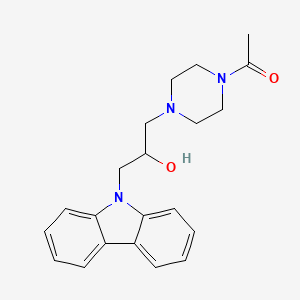
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline
Vue d'ensemble
Description
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline, also known as DMQX, is a chemical compound that belongs to the quinoline family. DMQX has been extensively studied for its potential use in neuroscience research, particularly in the study of glutamate receptors. In
Mécanisme D'action
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby inhibiting the excitatory response. This mechanism of action has been demonstrated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline inhibits the AMPA receptor-mediated calcium influx in neurons. In vivo studies have shown that 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline can reduce the severity of seizures in animal models of epilepsy. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has also been shown to have neuroprotective effects in animal models of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, which makes it a valuable tool for studying the role of these receptors in various neurological disorders. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is also relatively stable and can be easily synthesized in the lab.
However, there are some limitations to the use of 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline in lab experiments. It has a relatively short half-life in vivo, which can limit its effectiveness in certain experiments. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline also has a relatively low solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research on 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the use of 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has also been studied for its potential use in the treatment of stroke and epilepsy, and further research in these areas is warranted.
Conclusion:
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is a potent and selective antagonist of the AMPA subtype of glutamate receptors that has been extensively studied for its potential use in neuroscience research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-documented. Further research on 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is needed to fully understand its potential applications in the treatment of neurological disorders.
Applications De Recherche Scientifique
5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline has been extensively studied for its potential use in neuroscience research, particularly in the study of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors have been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 5-(2,4-dimethyl-1,3-thiazol-5-yl)-8-methoxyquinoline is a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission in the brain.
Propriétés
IUPAC Name |
5-(8-methoxyquinolin-5-yl)-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-9-15(19-10(2)17-9)12-6-7-13(18-3)14-11(12)5-4-8-16-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOGMVQAPRDURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=C3C=CC=NC3=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethyl-1,3-thiazol-5-YL)-8-methoxyquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938688.png)

![2-methyl-3-nitro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3938695.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3938701.png)
![4-ethoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938703.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3938710.png)
![1-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-3-(tetrahydro-2H-pyran-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid](/img/structure/B3938713.png)

![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3938730.png)
![8-(3-cyclohexen-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938731.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3938737.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-phenylethanol hydrochloride](/img/structure/B3938740.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B3938756.png)